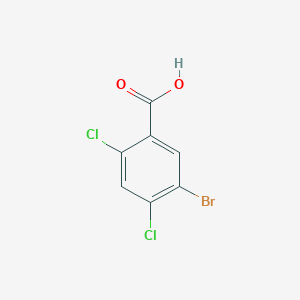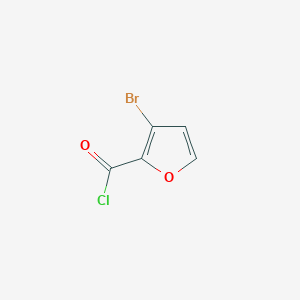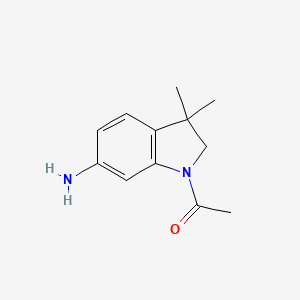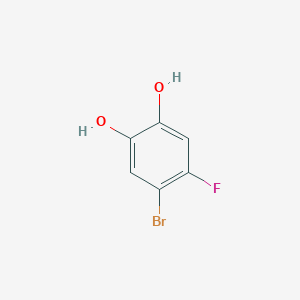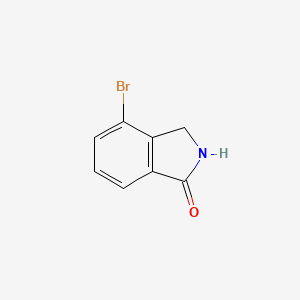
4-Bromoisoindolin-1-one
概要
説明
4-Bromoisoindolin-1-one is a chemical compound that is part of the isoindoline family, characterized by a bromine atom attached to the fourth position of the isoindoline ring. The presence of the bromine atom makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules that can have applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related brominated isoquinoline compounds has been reported in the literature. For instance, a method for synthesizing 4-bromo-1,2-dihydroisoquinolines involves the use of 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles. A bromonium ylide intermediate is proposed to form through an intramolecular reaction facilitated by a rhodium catalyst . Another approach for synthesizing 4-bromoisoquinoline and 4-bromoisquinolone utilizes 2-alkynyl benzyl azides in a palladium-catalyzed electrocyclic reaction. The conditions of the reaction can be adjusted to selectively produce either compound, with the introduction of a bromine atom enhancing the method's attractiveness for organic synthesis .
Molecular Structure Analysis
The molecular structure of 4-Bromoisoindolin-1-one would consist of an isoindoline core with a bromine atom at the fourth position. The exact structure and electronic configuration of the molecule would influence its reactivity and the types of chemical reactions it can undergo. The presence of the bromine atom, a heavy and electron-withdrawing group, would likely affect the electron density distribution within the molecule, potentially activating or deactivating certain positions for further chemical transformations.
Chemical Reactions Analysis
While the specific chemical reactions of 4-Bromoisoindolin-1-one are not detailed in the provided papers, the literature on similar brominated compounds suggests that the bromine atom could participate in various organic reactions. For example, the bromine could act as a leaving group in nucleophilic substitution reactions or be involved in the formation of bromonium ions in intramolecular reactions, as seen in the synthesis of 4-bromo-1,2-dihydroisoquinolines . The reactivity of the bromine atom could also be exploited in cross-coupling reactions, which are commonly used in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromoisoindolin-1-one would be influenced by its molecular structure. The bromine atom would contribute to the compound's molecular weight and could affect its boiling and melting points. The polarity of the molecule would be affected by the electron-withdrawing nature of the bromine, which could influence its solubility in various solvents. The compound's stability and reactivity would be key factors in its handling and storage, as well as in its potential applications in chemical synthesis.
科学的研究の応用
Antitumor Agents and Topoisomerase I Inhibitors
4-Bromoisoindolin-1-one derivatives have been investigated for their potential as antitumor agents. For example, indeno[1,2-c]isoquinolines, synthesized using a derivative of 4-bromoisoindolin-1-one, demonstrated significant cytotoxicity and DNA-topoisomerase 1 (top 1) inhibitory activity. These compounds were synthesized through an intramolecular radical cyclization reaction and showed enhanced top 1 inhibitory activity, as revealed by a docking study using the FlexX program (Cho et al., 2007).
Bromonium Ylides Synthesis
The compound has also been used in the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines. These were synthesized from readily available precursors and a bromonium ylide is proposed as the key intermediate. This synthesis involved the intramolecular nucleophilic attack of a benzyl bromide on an α-imino rhodium carbene formed in the presence of a rhodium catalyst (He et al., 2016).
Synthesis of Spiropyrazoline Oxindoles
A formal [4 + 1] annulation reaction involving 3-bromooxindoles, derived from 4-bromoisoindolin-1-one, has been developed. This method provides an efficient approach for synthesizing biologically interesting spiropyrazoline oxindoles, which have potential applications in various fields of medicinal chemistry (Chen et al., 2017).
BRD4 Inhibitors for Leukemia Treatment
3-Hydroxyisoindolin-1-one derivatives, synthesized via palladium-catalyzed CH activation, have been evaluated as BRD4 inhibitors against human acute myeloid leukemia (AML) cells. These compounds, including derivates of 4-bromoisoindolin-1-one, exhibited significant BRD4-inhibitory activity and anti-proliferative effects, suggesting potential applications in leukemia treatment (Chen et al., 2019).
Anti-Allergic Therapy
4-Hydroxy-2-(4-hydroxyphenethyl)isoindoline-1,3-dione, a derivative of 4-bromoisoindolin-1-one, has been studied for its potential in anti-allergic therapy. In an ovalbumin-induced allergic asthma mouse model, this compound demonstrated significant suppressive effects on inflammatory cells and Th2 cytokine levels, indicating its potential as a compound for anti-allergic therapy (Huang et al., 2018).
Safety And Hazards
The safety information for 4-Bromoisoindolin-1-one includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
特性
IUPAC Name |
4-bromo-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRICULVJRGSTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619878 | |
| Record name | 4-Bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoisoindolin-1-one | |
CAS RN |
337536-15-9 | |
| Record name | 4-Bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromoisoindolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-6-nitroimidazo[1,2-A]pyridine](/img/structure/B1288858.png)
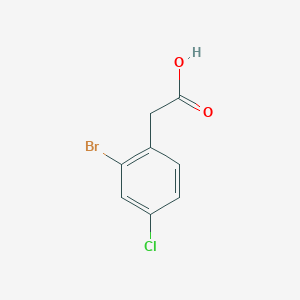
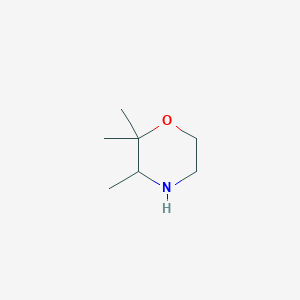
![2-{[(Benzyloxy)carbonyl]amino}-2-cyclopentylacetic acid](/img/structure/B1288862.png)
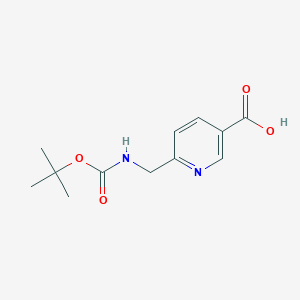
![(5-Bromo-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1288876.png)

![2-Hydrazinylthiazolo[4,5-c]pyridine](/img/structure/B1288880.png)
![[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine](/img/structure/B1288884.png)
